Testosterone propionate

Vue d'ensemble

Description

Le propionate de testostérone est un androgène synthétique et un stéroïde anabolisant. Il s'agit d'une forme estérifiée de la testostérone, plus précisément de l'ester 17β propionate de la testostérone. Ce composé est connu pour sa demi-vie relativement courte et son action rapide par rapport aux autres esters de testostérone. Il a été introduit pour la première fois à des fins médicales en 1937 et a été principalement utilisé dans le traitement de l'hypogonadisme masculin et de certains types de cancer du sein chez la femme .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le propionate de testostérone est synthétisé par estérification de la testostérone avec l'acide propionique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide chlorhydrique pour faciliter le processus d'estérification. La réaction est effectuée dans des conditions de température contrôlée pour assurer la formation de l'ester souhaité sans réactions secondaires significatives .

Méthodes de production industrielle

Dans les milieux industriels, la production de propionate de testostérone implique des processus d'estérification à grande échelle. Les matières premières, la testostérone et l'acide propionique, sont mises en réaction en présence d'un catalyseur. Le mélange réactionnel est ensuite purifié par diverses techniques telles que la distillation et la cristallisation pour obtenir le propionate de testostérone pur. Le produit final est souvent formulé en solutions injectables pour un usage médical .

Analyse Des Réactions Chimiques

Types de réactions

Le propionate de testostérone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le propionate de testostérone en d'autres formes réduites de testostérone.

Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les alcools.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire divers stéroïdes réduits .

Applications de la recherche scientifique

Le propionate de testostérone a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude de la chimie des stéroïdes et le développement de nouvelles méthodes de synthèse.

Biologie : Le composé est utilisé pour étudier les effets des androgènes sur les systèmes biologiques, y compris leur rôle dans la croissance musculaire et le développement.

Médecine : Le propionate de testostérone est utilisé dans le traitement hormonal substitutif chez les hommes présentant une déficience en testostérone et dans le traitement de certains types de cancer du sein chez la femme. .

Mécanisme d'action

Le propionate de testostérone exerce ses effets par deux mécanismes principaux :

Activation du récepteur des androgènes : Le composé se lie aux récepteurs des androgènes dans les tissus cibles, ce qui conduit à l'activation des gènes sensibles aux androgènes. Cela se traduit par le développement des caractères sexuels secondaires masculins et des effets anabolisants sur les muscles et les os.

Conversion en estradiol : Le propionate de testostérone peut être converti en estradiol, qui active ensuite les récepteurs des œstrogènes. .

Applications De Recherche Scientifique

Testosterone propionate is a synthetic form of testosterone, a primary male sex hormone, that has been utilized in various applications, ranging from treating hormonal imbalances to promoting muscle growth. It is an androgen and anabolic steroid that exerts its effects by binding to androgen receptors in cells, influencing gene expression and protein synthesis .

Scientific Research Applications

This compound in stem cell research

this compound has been shown to promote the proliferation and survival of bone marrow-derived mesenchymal stem cells in a dose-dependent manner . These cells are multipotent stromal cells that can differentiate into various cell types, including bone, cartilage, and fat cells . Research indicates that this compound, at a concentration of 10-8 M, can promote the proliferation and maintain the viability of these stem cells . Furthermore, this compound can induce mesenchymal stem cells’ polarization and increase their cytotoxicity on K562 leukemia cell line without altering their differentiation capacities .

Effects on metabolic processes

Studies have investigated the impact of this compound on nitrogen, electrolyte, water, and energy metabolism . A study on eunuchoids treated with this compound observed a notable increase in body weight, ranging from 1.5 to 2.0 kg in 10 days and 4.5 to 8.5 kg in 28 to 64 days . This weight gain was accompanied by facial fullness, and in some cases, edema, indicating increased water retention . Some patients also reported an increase in food intake . These findings suggest that this compound can influence metabolic processes related to weight gain, nitrogen balance, and water retention .

Parkinson's disease research

Research has explored the effects of this compound on motor alterations and dopaminergic damage in a rat model of Parkinson's disease . Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons, leading to motor deficits . A study involving male rats treated with reserpine, a drug that induces parkinsonism, found that chronic administration of this compound improved motor behavior and protected against dopaminergic damage .

Veterinary Applications

This compound has applications in veterinary medicine, specifically in heifers to stimulate maximal growth .

Androgen Deficiency

This compound can be used for the treatment of testosterone deficiency . Studies have shown that after abstinence from AAS, former users displayed significantly smaller testicular volumes and lower serum testosterone levels .

Development of Anabolic Steroids

Anabolic-androgenic steroids (AAS) effects

this compound is an anabolic-androgenic steroid (AAS), and it is a synthetic derivative of testosterone . AAS are known for their ability to promote muscle growth (anabolic effects) and the development of male characteristics (androgenic effects) . Studies have shown long-term consumption of supraphysiologic doses of AAS is associated with higher values of inter- and intra-AEMD in healthy young bodybuilders .

Alternatives to this compound

Due to the need of frequent injections to maintain stable and high androgen concentrations, studies have explored the use of testosterone undecanoate as a long-acting alternative to this compound in research .

Transdermal Applications

Mécanisme D'action

Testosterone propionate exerts its effects through two main mechanisms:

Activation of the Androgen Receptor: The compound binds to androgen receptors in target tissues, leading to the activation of androgen-responsive genes. This results in the development of male secondary sexual characteristics and anabolic effects on muscle and bone.

Conversion to Estradiol: this compound can be converted to estradiol, which then activates estrogen receptors. .

Comparaison Avec Des Composés Similaires

Composés similaires

- Énanthate de testostérone

- Cypionate de testostérone

- Undécanoate de testostérone

- Phénylpropionate de testostérone

Comparaison

Le propionate de testostérone est unique parmi les esters de testostérone en raison de sa courte demi-vie et de son action rapide. Cela nécessite une administration plus fréquente par rapport aux esters à action prolongée comme l'énanthate de testostérone et le cypionate de testostérone. L'action rapide du propionate de testostérone peut être avantageuse dans certaines situations thérapeutiques où des effets rapides sont souhaités .

Activité Biologique

Testosterone propionate (TP) is a synthetic derivative of testosterone, an androgenic steroid hormone that plays a crucial role in various biological processes. This article examines the biological activity of this compound, focusing on its effects on cellular proliferation, viability, and its broader implications in therapeutic applications.

Overview of this compound

This compound is an oil-soluble, short-acting ester of testosterone. It is primarily used in androgen replacement therapy and has been shown to have strong androgenic effects along with moderate anabolic properties. Its mechanism of action involves binding to androgen receptors (AR), leading to the regulation of gene expression associated with male sexual characteristics and muscle growth .

Upon administration, this compound is hydrolyzed to release testosterone, which then binds to ARs in target tissues. This hormone-receptor complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate transcriptional activity. The biological effects include:

- Cell Proliferation : TP has been shown to promote the proliferation of various cell types, including bone marrow-derived mesenchymal stem cells (BM-MSCs) at specific concentrations (10^-8 M) without affecting their differentiation capabilities .

- Cytotoxicity : In studies involving K562 leukemia cells, TP increased the cytotoxicity of BM-MSCs, suggesting a potential therapeutic role in cancer treatment .

- Polarization : TP induces polarization of BM-MSCs towards a pro-inflammatory phenotype, which may enhance their immune-modulatory functions .

1. Effects on Bone Marrow-Derived Mesenchymal Stem Cells

A recent study evaluated the impact of TP on BM-MSCs, revealing significant findings:

- Proliferation and Viability : TP treatment led to increased cell division rates and viability at concentrations up to 10^-8 M. Higher concentrations resulted in decreased viability due to cytotoxic effects .

- Polarization and Cytotoxicity : TP enhanced the polarization of BM-MSCs and their cytotoxic effect on K562 cells, indicating a dual role in promoting stem cell functions while exerting anti-leukemic effects .

2. Clinical Observations

Historical clinical studies have documented the effects of this compound on various physiological parameters:

- Epiphyseal Closure : In patients receiving TP doses ranging from 15 mg to 60 mg weekly over 15 months, no significant advancement in epiphyseal closure was observed until doses exceeded 105 mg per week, which accelerated epiphyseal union by approximately two years .

- Body Weight Changes : Long-term administration resulted in notable increases in body weight (1.5 to 8.5 kg) within weeks, attributed to both water retention and muscle mass increase .

Comparative Analysis of Biological Effects

| Parameter | This compound | Other Androgens |

|---|---|---|

| Androgenic Activity | High | Variable |

| Anabolic Activity | Moderate | High (e.g., Nandrolone) |

| Proliferation Effect on MSCs | Yes (dose-dependent) | Varies |

| Cytotoxicity on Cancer Cells | Yes | Limited |

Propriétés

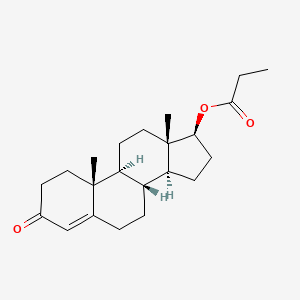

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMMFKSKQVNJMI-BLQWBTBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036515 | |

| Record name | Testosterone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Testosterone propionate appears as odorless white or yellowish-white crystals or a white or creamy-white crystalline powder. (NTP, 1992), Solid | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone Propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 76.1 °F (NTP, 1992), 5.02e-03 g/L | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone Propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5alpha-reductase. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

57-85-2 | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone, propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone propionate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | testosterone propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-4-en-3-one, 17-(1-oxopropoxy)-, (17.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Testosterone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testosterone propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Testosterone propionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI93Z9138A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Testosterone Propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244 to 252 °F (NTP, 1992), 118-123 °C | |

| Record name | TESTOSTERONE PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Testosterone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.